Hif-phd-IN-1
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Overview
Description
HIF-PHD-IN-1 is a compound that inhibits hypoxia-inducible factor prolyl hydroxylase. This enzyme plays a crucial role in the cellular response to oxygen levels. By inhibiting this enzyme, this compound stabilizes hypoxia-inducible factors, which are transcription factors that regulate the expression of genes involved in erythropoiesis, angiogenesis, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIF-PHD-IN-1 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: HIF-PHD-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
HIF-PHD-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hypoxia-inducible factors in various chemical reactions and pathways.
Biology: Investigates the cellular response to hypoxia and the regulation of gene expression under low oxygen conditions.
Medicine: Explores potential therapeutic applications in treating conditions such as anemia, cancer, and ischemic diseases by modulating hypoxia-inducible factor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible factor pathways
Mechanism of Action
HIF-PHD-IN-1 exerts its effects by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase. This enzyme hydroxylates specific proline residues on hypoxia-inducible factors, marking them for degradation under normal oxygen conditions. By inhibiting this enzyme, this compound prevents the degradation of hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in erythropoiesis, angiogenesis, and metabolism .
Comparison with Similar Compounds
Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used in the treatment of anemia.
Roxadustat: A similar compound that also inhibits hypoxia-inducible factor prolyl hydroxylase and is used for anemia management.
Vadadustat: Another inhibitor with similar applications in treating anemia and related conditions
Uniqueness: HIF-PHD-IN-1 is unique in its specific binding affinity and selectivity for hypoxia-inducible factor prolyl hydroxylase. This allows for precise modulation of hypoxia-inducible factor activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H12Cl2N6O3 |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
1-[1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2N6O3/c1-8(11-4-10(18)2-3-12(11)19)25-14-13(6-21-25)22-17(23-15(14)26)24-7-9(5-20-24)16(27)28/h2-8H,1H3,(H,27,28)(H,22,23,26)/t8-/m0/s1 |
InChI Key |
BJMKDEGQDAVFGT-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N2C3=C(C=N2)N=C(NC3=O)N4C=C(C=N4)C(=O)O |
Origin of Product |
United States |
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